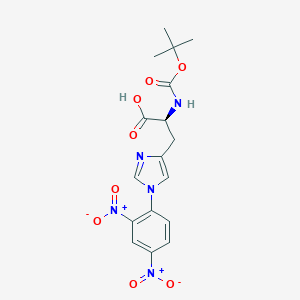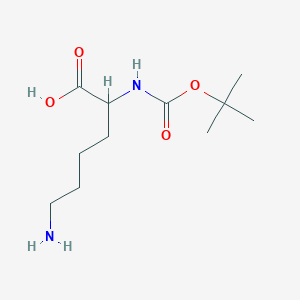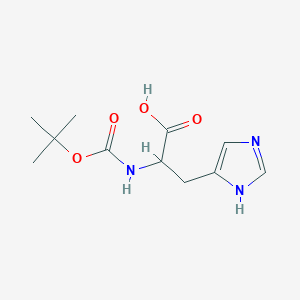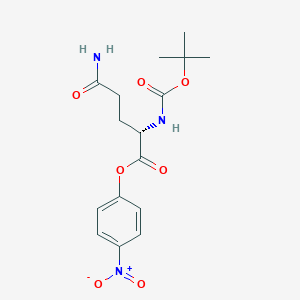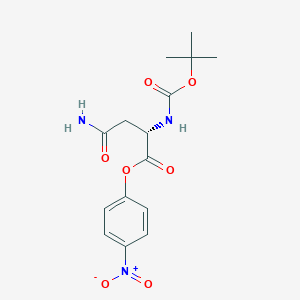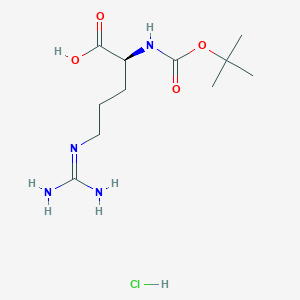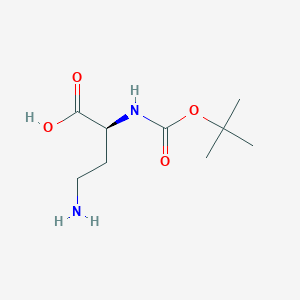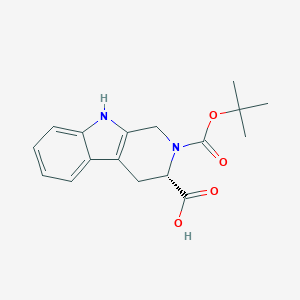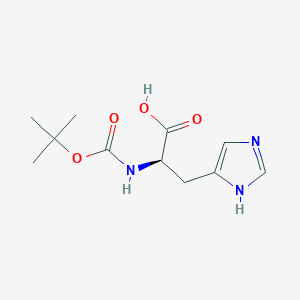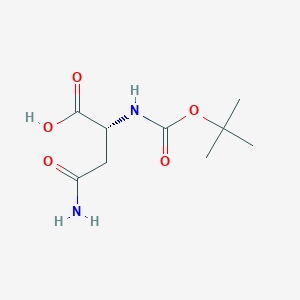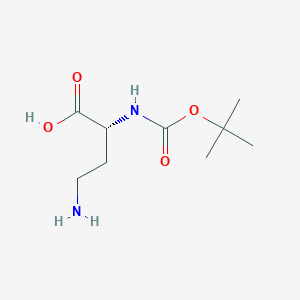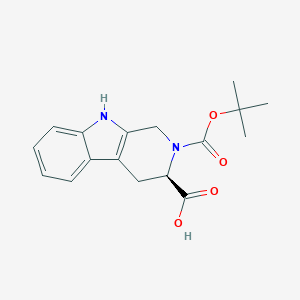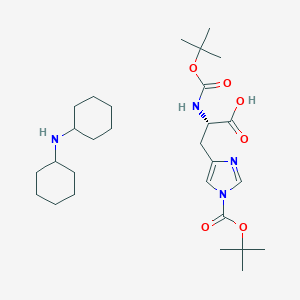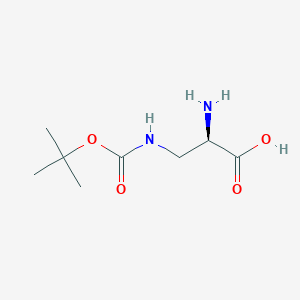
H-D-Dap(boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Dap(boc)-OH, also known as Methyl ®-2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride1, is a chemical compound with the linear formula C9H18N2O42. It is used in various scientific and industrial applications2.
Synthesis Analysis
The synthesis of H-D-Dap(boc)-OH involves the pre-activation of (Boc)4N4-COOH with HOAt/HATU and the use of 2,4,6-collidine as a base3. This process successfully prevents the previously observed elimination of Boc-protected 1,2-ethylenediamine from the (Boc)4N4 moiety during the condensation reaction3.
Molecular Structure Analysis
The molecular structure of H-D-Dap(boc)-OH is characterized by its linear formula C9H18N2O42. Further details about its molecular structure are not available in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving H-D-Dap(boc)-OH are not available in the search results. However, it is used in the synthesis of various compounds3.Physical And Chemical Properties Analysis
H-D-Dap(boc)-OH has a molecular weight of 254.721. Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
Materials Science and Chemistry
Hydroxyl-Functionalized Nanomaterials : The process of hydroxide-assisted ball milling has been utilized for the scalable exfoliation of boron nitride nanoplatelets. This method results in hydroxyl-functionalized BN nanoplatelets with large flakes, which show enhanced barrier properties when incorporated into polyethylene matrices. This technique presents a scalable and efficient approach to preparing hydroxyl-functionalized materials for various applications, including enhanced material barrier properties (Lee et al., 2015).
Self-Assembled Nanostructures : Research into the self-assembly of diphenylalanine motifs, particularly focusing on the effects of functional C-terminus conjugated substituents on Boc-Phe-Phe, has led to the development of monodisperse nano-vesicles. These nanostructures demonstrate potential for applications in biomaterial chemistry, sensors, and bioelectronics, highlighting the utility of H-D-Dap(boc)-OH and similar compounds in nano-architectures (Datta et al., 2018).
Biochemistry and Medicine
- Peptide Synthesis and Labeling : The lysine-based derivative l-Lys(Dap) has been shown to be an effective chelator for (99m)Tc(CO)(3), yielding small and hydrophilic complexes. This orthogonally protected bifunctional chelator facilitates high-yield labeling and the formation of peptide radiopharmaceuticals with excellent in vivo characteristics, indicating significant potential for medical imaging applications (Shen et al., 2013).
Environmental Science
- Hydroxyl Radical Production Efficiency : A study on enhancing the electrochemical efficiency of hydroxyl radical formation on diamond electrodes through functionalization with hydrophobic monolayers has implications for environmental applications. This approach increases efficiency for hydroxyl radical production, potentially offering a pathway to more effective water treatment technologies by selectively inhibiting inner-sphere oxidation processes (Henke et al., 2018).
Safety And Hazards
While specific safety and hazard information for H-D-Dap(boc)-OH is not available in the search results, it is always recommended to handle chemical compounds with appropriate safety measures.
将来の方向性
The future directions of H-D-Dap(boc)-OH are not specified in the search results. However, given its use in various scientific and industrial applications, it is likely to continue to be a subject of research and development2.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
特性
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIIZWMJVWKIR-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Dap(boc)-OH | |
CAS RN |
259825-43-9 |
Source


|
| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

